![molecular formula C10H13N3O3S3 B2982808 N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide CAS No. 2034310-13-7](/img/structure/B2982808.png)

N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

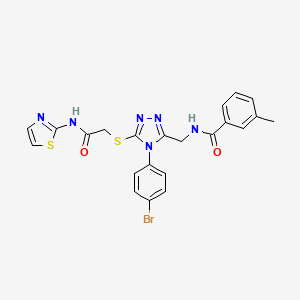

The synthesis of similar structures, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

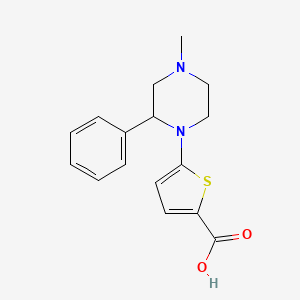

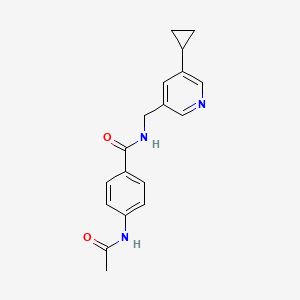

The molecular structure of “N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide” is complex, featuring a bicyclic heptane ring with sulfur and nitrogen atoms, a thiazole ring, and an acetamide group.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, similar structures such as 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Scientific Research Applications

Synthesis and Structural Analysis

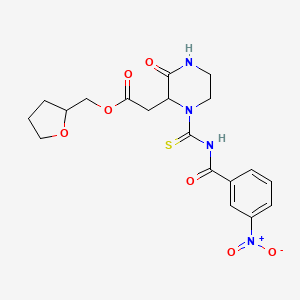

The synthesis of related compounds, such as 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, highlights the foundational approaches to constructing β-lactam structures, a core feature in penicillin-type antibiotics. Chiba et al. (1985) demonstrated a short synthesis pathway for this basic skeleton, emphasizing the significance of β-lactam ring formation techniques (Chiba, Sakaki, Takahashi, & Kaneko, 1985). This methodological insight underpins the broader relevance of such compounds in drug discovery and development.

Antibacterial Applications

Studies on compounds containing β-lactam structures and related sulfonamide groups have identified their critical role in inhibiting bacterial growth. For instance, CP-45,899, a β-lactamase inhibitor, extends the antibacterial spectrum of β-lactams, showcasing the potential of structurally related compounds in overcoming antibiotic resistance (English, Retsema, Girard, Lynch, & Barth, 1978). Such findings underscore the importance of these compounds in developing new antimicrobial strategies.

Antimicrobial and Enzyme Inhibition

The antimicrobial activity of bis-heterocyclic sulfamoyl acetamides, which share structural similarities with the query compound, has been demonstrated. Divya et al. (2015) found that chloro substituted thiazolyl imidazolylsulfamoyl acetamide exhibited potent antimicrobial effects against specific bacterial and fungal strains, indicating the broad-spectrum potential of these compounds (Divya, Sravya, Padmaja, & Padmavathi, 2015).

Anticancer Activity

Research into structurally related compounds has also explored their potential anticancer activity. Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which were evaluated for cytotoxic activities against various cancer cell lines, demonstrating significant potential against breast cancer (Abu-Melha, 2021).

Properties

IUPAC Name |

N-[5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S3/c1-6(14)12-10-11-3-9(18-10)19(15,16)13-4-8-2-7(13)5-17-8/h3,7-8H,2,4-5H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFTZQPEEUEZJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

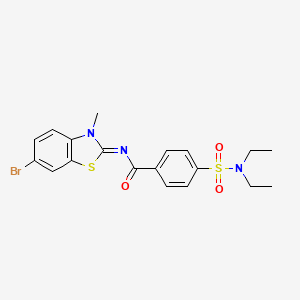

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((4-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2982725.png)

![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2982731.png)

![4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2982735.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole](/img/structure/B2982736.png)

![N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide](/img/structure/B2982744.png)